molecular formula C24H21ClN2O3S B2752418 N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 895999-00-5

N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2752418
CAS No.: 895999-00-5
M. Wt: 452.95
InChI Key: SBOUZZUBFDSSEQ-UHFFFAOYSA-N
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Description

“N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The compound also has benzyl and sulfonyl groups, which can influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an indole ring (a fused benzene and pyrrole ring), attached to a benzyl group and a sulfonyl group. The exact structure would depend on the positions of these attachments .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, benzyl group, and sulfonyl group. The benzylic position is often reactive, undergoing reactions such as oxidation and halogenation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents .

Scientific Research Applications

Theoretical and Experimental Investigations

  • Antimalarial and Antiviral Applications : A theoretical investigation into antimalarial sulfonamides, which are structurally related to N-benzyl-2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, highlighted their potential as COVID-19 therapeutic agents through computational calculations and molecular docking studies. These compounds demonstrated excellent antimalarial activity and selectivity, attributed to specific moieties attached to the sulfonamide ring system, and showed promising binding affinities against key proteins in SARS-CoV-2 (Fahim & Ismael, 2021).

  • Antimicrobial and Genotoxic Properties : Research on benzoimidazole derivatives, which share functional groups with the target compound, found that these molecules possess antimicrobial and genotoxic activities. This suggests potential applications in developing new antimicrobial agents (Benvenuti et al., 1997).

  • Metabolic Stability Enhancement : A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors identified compounds structurally similar to the target compound as potent in vitro and in vivo inhibitors. Modifications to the heterocyclic rings were explored to improve metabolic stability, indicating a role in drug development processes (Stec et al., 2011).

  • Design-Based Synthesis for Anti-inflammatory Applications : The synthesis of a new indole acetamide derivative and its characterization, including anti-inflammatory activity via in silico modeling, indicates the compound's potential in medicinal chemistry, specifically for anti-inflammatory drugs (Al-Ostoot et al., 2020).

  • Sulfonamide Derivatives for Antimicrobial Activity : The synthesis and quantum calculations of novel sulfonamide derivatives, including reactions with nitrogen-based nucleophiles, displayed significant antimicrobial activity. Computational calculations provided insights into the structural features contributing to this activity, hinting at the utility of such compounds in combating microbial infections (Fahim & Ismael, 2019).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry, given the prevalence of indole rings in biologically active compounds .

Properties

IUPAC Name

N-benzyl-2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c25-21-12-6-4-10-19(21)17-31(29,30)23-15-27(22-13-7-5-11-20(22)23)16-24(28)26-14-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOUZZUBFDSSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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